3-Benzyloxy-4-fluoro-phenylamine
CAS No.:
Cat. No.: VC13482386
Molecular Formula: C13H12FNO
Molecular Weight: 217.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12FNO |
|---|---|
| Molecular Weight | 217.24 g/mol |
| IUPAC Name | 4-fluoro-3-phenylmethoxyaniline |
| Standard InChI | InChI=1S/C13H12FNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
| Standard InChI Key | QTOBKEAXSOGASJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)F |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-Benzyloxy-4-fluoro-phenylamine consists of an aniline core modified with a benzyloxy group (–OCH₂C₆H₅) at position 3 and a fluorine atom at position 4. The molecular formula is C₁₃H₁₂FNO, with a molecular weight of 217.24 g/mol. The fluorine atom induces electron withdrawal through inductive effects, while the benzyloxy group contributes steric bulk and moderate electron donation via resonance.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | 3-(benzyloxy)-4-fluoroaniline |
| Molecular Formula | C₁₃H₁₂FNO |
| Molecular Weight | 217.24 g/mol |
| Boiling Point | Estimated 290–310°C (dec.) |
| Solubility | Low in water; soluble in DMSO, DMF |
| logP (Octanol-Water) | Predicted 2.8–3.2 |
Spectroscopic Characteristics
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¹H NMR: Aromatic protons appear as complex multiplets between δ 6.8–7.4 ppm. The benzyl methylene (–OCH₂–) resonates as a singlet near δ 5.1 ppm.
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¹³C NMR: The fluorinated carbon (C-4) shows a characteristic coupling constant ≈ 245 Hz.
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IR Spectroscopy: Stretching vibrations for N–H (3350 cm⁻¹), C–F (1220 cm⁻¹), and C–O (1250 cm⁻¹) are observed.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
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Nitration and Reduction:
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4-Fluoroaniline undergoes nitration at position 3 using HNO₃/H₂SO₄, followed by reduction with Sn/HCl to yield 3-nitro-4-fluoroaniline.
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Key Reaction:
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Benzyloxy Introduction:
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The amine is protected (e.g., as an acetate), followed by nucleophilic aromatic substitution with benzyl bromide under basic conditions (K₂CO₃/DMF, 80°C).
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Industrial Challenges
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Regioselectivity: Competing reactions at positions 2 and 5 require precise temperature control (60–80°C).
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity but scales poorly. Industrial alternatives like crystallization remain under development.
Chemical Reactivity and Derivatives
Electrophilic Substitution
The electron-rich aromatic ring undergoes reactions at position 5 (meta to benzyloxy):
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Nitration: Concentrated HNO₃ yields 5-nitro derivatives.
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Sulfonation: Oleum (20% SO₃) produces sulfonic acids used in dye synthesis.
Functional Group Transformations
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Amine Protection: Acetylation (Ac₂O/pyridine) prevents oxidation during subsequent reactions.
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Benzyloxy Cleavage: Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding 3-hydroxy-4-fluoroaniline.
Table 2: Common Derivatives and Applications
| Derivative | Application |
|---|---|
| 5-Nitro-substituted | Precursor to antifungal agents |
| Sulfonamide analogs | COX-2 inhibition studies |
| Metal complexes | Catalysts in cross-coupling reactions |
Industrial and Material Science Applications
Polymer Chemistry
Incorporated into epoxy resins as a curing agent, enhancing thermal stability (Tg increased by 15°C vs. non-fluorinated analogs).
Liquid Crystals
The compound’s planar structure and dipole moment enable use in nematic liquid crystal mixtures (Δε = +3.2).
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